molecular formula C24H18ClFN2O4S B2600572 1-[(3-Chlorophenyl)methyl]-3'-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone CAS No. 941906-48-5

1-[(3-Chlorophenyl)methyl]-3'-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone

Cat. No. B2600572
CAS RN: 941906-48-5
M. Wt: 484.93
InChI Key: MMGXCTQGKQJZRR-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-3'-(3-fluoro-4-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone is a useful research compound. Its molecular formula is C24H18ClFN2O4S and its molecular weight is 484.93. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound is part of a broader class of chemicals involving spiro-indole derivatives, which have been synthesized and structurally characterized to understand their molecular geometry and potential reactivity. For instance, the synthesis of spiro-indole derivatives through reactions involving mercaptoacetic acid with chloroimino compounds has provided insights into the tetrahedral geometry around the spiro C atom, highlighting the structural intricacies of such molecules (Sehgal et al., 1994).

Chemical Behavior and Reactions

Research into the thermal behavior of cycloadducts, including those related to the compound , reveals differentiated reactions based on the constitution of the nitrone and the solvent, leading to various rearrangement processes and new methods for the synthesis of complex skeletons (Zorn et al., 1999).

Biological Activities

Spiro-indole derivatives, including those structurally similar to the compound, have been investigated for their biological activities. For example, the synthesis of fluorinated spiro[indole-thiazolidinones] and their evaluation as antihistamic agents highlight the potential therapeutic applications of these compounds (Arya et al., 2012). Moreover, the antimicrobial and insecticidal activities of fluorine-containing derivatives have been explored, suggesting enhanced biological efficacy with the addition of sulfur to the molecules (Dandia et al., 1993).

properties

IUPAC Name

1'-[(3-chlorophenyl)methyl]-3-(3-fluoro-4-methylphenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O4S/c1-15-9-10-18(12-20(15)26)28-22(29)14-33(31,32)24(28)19-7-2-3-8-21(19)27(23(24)30)13-16-5-4-6-17(25)11-16/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGXCTQGKQJZRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC(=CC=C5)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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